Cesium iodate

Description

Current State of Academic Inquiry in Iodate (B108269) Chemistry

Iodate chemistry is a vibrant field of academic inquiry, primarily due to the diverse structural possibilities and functional properties exhibited by metal iodates. The iodate anion (IO₃⁻) possesses a lone pair of electrons, which can induce a second-order Jahn-Teller distortion, frequently leading to the formation of non-centrosymmetric crystal structures. rsc.org This characteristic is a fundamental prerequisite for materials exhibiting second-harmonic generation (SHG), a key property in nonlinear optics. rsc.org Consequently, a significant portion of current research is dedicated to the synthesis and characterization of new metal iodates with potential applications in laser technology and optical communications. rsc.org

Academic investigations also focus on understanding the complex interplay between different cations and the iodate anion, which can result in a wide array of structural motifs, from simple salts to complex frameworks. mdpi.com The introduction of other anions, such as fluoride (B91410), into the iodate crystal lattice is another area of active research, as it can lead to the formation of new compounds with tailored properties. mdpi.comacs.org Furthermore, the study of iodate reactions, such as the Dushman reaction (the reduction of iodate by iodide), continues to be a subject of kinetic and mechanistic studies. researchgate.net The behavior of iodine species, including iodate, in various environments is also a topic of significant interest in fields like marine biogeochemistry and nuclear safety. oecd-nea.orgfrontiersin.org

Significance of Cesium-Containing Materials in Advanced Applications

Cesium-containing materials are notable for their application in a wide range of advanced technologies, largely owing to the unique physical and chemical properties of the cesium atom. samaterials.comearth-site.co.uk Cesium's low ionization energy and high reactivity make it valuable in various applications. samaterials.com One of the most well-known uses is in atomic clocks, where the precise frequency of cesium-133 atom transitions provides the standard for timekeeping. rsc.orgchemicalbook.com

In the realm of materials science, cesium compounds are integral to the development of high-purity optical materials, such as prisms for spectrometers, and as components in scintillators for detecting gamma rays in medical imaging and high-energy physics. chemicalbook.comwikipedia.org Cesium iodide (CsI), for instance, is a well-known scintillator material. rsc.org The element's sensitivity to light is also exploited in photoelectric cells. samaterials.com Furthermore, cesium compounds are used as catalysts in various chemical reactions and as additives in drilling fluids for the petroleum industry. samaterials.comrsc.org The potential use of cesium in ion propulsion systems for spacecraft is another area of research. chemicalbook.comazom.com

Overview of Scholarly Contributions to Cesium Iodate Systems

Scholarly research on this compound (CsIO₃) and related systems has elucidated its fundamental properties and explored its potential for various applications. Early studies focused on the basic synthesis and solubility of this compound. nist.gov More recent and advanced research has delved into its structural and functional characteristics.

A significant area of contribution has been in the field of nonlinear optical (NLO) materials. Research has shown that noncentrosymmetric CsIO₃ exhibits a strong second-harmonic generation (SHG) effect, making it a promising candidate for NLO applications. acs.orgresearchgate.net Studies have investigated its crystal structure, band gap, and laser damage threshold, comparing it favorably to commercially available NLO materials. acs.orgresearchgate.net

Furthermore, researchers have explored the modification of the this compound system by introducing other ions. For instance, the synthesis and characterization of new derivatives like CsIO₂F₂, Cs₃(IO₂F₂)₃·H₂O, and Cs(IO₂F₂)₂·H₅O₂ have been reported, demonstrating how structural regulation can be used to design new functional materials. acs.orgresearchgate.net The thermal stability of cesium-containing iodates, such as the novel cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆), has also been a subject of investigation, revealing high thermal stability up to several hundred degrees Celsius. rsc.orgrsc.org These contributions collectively advance the understanding of this compound systems and their potential for technological applications.

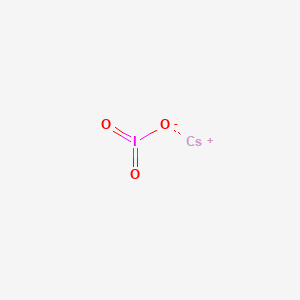

Structure

2D Structure

Properties

IUPAC Name |

cesium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJFOVYMWNAAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsIO3 | |

| Record name | caesium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928666 | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-81-4 | |

| Record name | Iodic acid (HIO3), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Cesium Iodate

Common Synthetic Methodologies

Cesium iodate (B108269) is typically synthesized through aqueous solution methods. A prevalent and straightforward method involves the neutralization reaction between iodic acid (HIO₃) and a cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃). nist.govontosight.ai The reaction with cesium hydroxide proceeds as follows:

HIO₃ + CsOH → CsIO₃ + H₂O ontosight.ai

When using cesium carbonate, the reaction is:

2HIO₃ + Cs₂CO₃ → 2CsIO₃ + H₂O + CO₂

The resulting cesium iodate, being a white crystalline solid, can then be isolated from the solution by cooling and filtration, followed by drying. nist.gov

Another reported synthetic route is through a hydrothermal technique. This method is particularly useful for creating new, complex iodate compounds. For example, novel cesium cerium(IV) iodate has been synthesized hydrothermally from a mixture of CsF, CeO₂, H₅IO₆, and HIO₃ at elevated temperatures. rsc.orgresearchgate.net Similarly, derivatives of this compound, such as CsIO₂F₂, have been prepared under hydrothermal conditions. acs.orgresearchgate.net Wet chemical synthesis routes have also been developed to produce cesium iodide (CsI) colloidal nanocrystals with controlled morphologies. rsc.org

Crystallographic Analysis and Structural Elucidation

The crystal structure of this compound (CsIO₃) has been determined through X-ray diffraction (XRD) analysis. sioc-journal.cn It crystallizes in a noncentrosymmetric space group, which is a key factor in its nonlinear optical properties. acs.orgresearchgate.net The structure is composed of cesium cations (Cs⁺) and iodate anions (IO₃⁻). The iodate anion has a trigonal pyramidal geometry due to the presence of a stereochemically active lone pair of electrons on the iodine atom.

More complex this compound systems have also been structurally characterized. For example, the crystal structure of the hydrothermally synthesized Cs₂Ce(IO₃)₆ was found to be monoclinic (space group C2/c). rsc.orgrsc.org Its structure consists of [Ce(IO₃)₆]²⁻ layers, which are stabilized by CsO₁₂ polyhedra. rsc.org In another study, the introduction of fluoride (B91410) into the this compound system led to the formation of CsIO₂F₂, which also possesses a noncentrosymmetric structure. acs.orgresearchgate.net The detailed structural information, including lattice parameters and atomic coordinates for these compounds, is often deposited in crystallographic databases. acs.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Cs₂Ce(IO₃)₆ | Monoclinic | C2/c | 14.0652 | 8.1890 | 17.7211 | 103.601 | 1983.99 | 4 |

Spectroscopic and Thermal Analysis Techniques

A variety of spectroscopic and thermal analysis techniques are employed to characterize this compound and its derivatives. Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the iodate group (IO₃⁻) in the crystal structure. rsc.orgrsc.org For instance, the IR spectrum of Cs₂Ce(IO₃)₆ clearly displays the bands corresponding to the iodate groups. rsc.org

Thermal analysis methods, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are crucial for determining the thermal stability and decomposition behavior of these compounds. rsc.orgtennessee.edu DTA of Cs₂Ce(IO₃)₆ has shown that it is thermally stable in air up to 414 °C. rsc.orgrsc.org Spectroscopic analysis of the raw materials used in the synthesis of related compounds, like europium-doped cesium strontium iodide, using Fourier transform infrared spectroscopy, has been used to detect impurities such as moisture. tennessee.edu Raman spectroscopy has also been utilized to study systems involving cesium iodide at high temperatures. acs.orgacs.orgforth.gr

Crystallographic and Structural Investigations of Cesium Iodate

Polymorphism and Phase Behavior in Cesium Iodate (B108269) Systems

Cesium iodate is known to exist in multiple crystalline forms, or polymorphs, each with distinct structural characteristics. These different phases can transform into one another under varying conditions of temperature and pressure. The primary polymorphs that have been identified are the monoclinic, rhombohedral, and cubic phases.

Monoclinic (M-CsIO₃) Phase Characteristics

A monoclinic polymorph of this compound was reported in 1985. researchgate.net In the monoclinic crystal system, the unit cell is described by vectors of unequal length. wikipedia.org Two of these vectors are perpendicular, while the third pair forms an angle other than 90 degrees. wikipedia.org There are two types of monoclinic Bravais lattices: the primitive monoclinic and the base-centered monoclinic. wikipedia.orgduke.edu Computational studies have explored the properties of this phase, noting its non-centrosymmetric nature which can lead to interesting piezoelectric and nonlinear optical properties. researchgate.net The structure of the monoclinic phase is considered to be pseudo-rhombohedral. researchgate.net

Table 1: Crystallographic Data for Monoclinic this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.netwikipedia.org |

| Space Group | C2/c researchgate.net |

| a | 13.584(1) Å researchgate.net |

| b | 7.3977(7) Å researchgate.net |

| c | 20.736(2) Å researchgate.net |

| β | 108.244(2)° researchgate.net |

| Z | 4 researchgate.net |

Rhombohedral (R-CsIO₃) Phase Characteristics

Single crystals of a rhombohedral phase of this compound were synthesized hydrothermally in 2018. researchgate.net The rhombohedral lattice is a subset of the trigonal crystal system. ucl.ac.uk It can be described by a primitive rhombohedral unit cell where all sides are of equal length and all angles are equal, or more commonly by an equivalent rhombohedrally-centered hexagonal cell. ucl.ac.uk At room pressure, the rhombohedral phase of CsIO₃ has the space group R3m. acs.orgacs.org This structure consists of IO₃ trigonal pyramids and CsO₁₂ polyhedra. acs.org

Table 2: Crystallographic Data for Rhombohedral this compound at Room Pressure

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral (Trigonal) ucl.ac.ukfigshare.com |

| Space Group | R3m acs.orgfigshare.com |

| a | 6.606(4) Å figshare.com |

| c | 8.102(5) Å figshare.com |

Cubic (C-CsIO₃) Phase Characteristics

Early studies on alkali metal iodates, including this compound, initially characterized them as having a cubic structure. researchgate.net Specifically, a cubic Pm-3m structure was identified for CsIO₃ at room temperature in an early investigation. acs.org However, subsequent research has shown that other polymorphs, like the monoclinic and rhombohedral phases, are also stable. researchgate.net Theoretical calculations suggest that the centrosymmetric cubic phase of CsIO₃ behaves like a metal with no apparent band gap. researchgate.net

Table 3: Crystallographic Data for Cubic this compound

| Parameter | Value |

|---|---|

| Crystal System | Cubic researchgate.netacs.org |

| Space Group | Pm-3m acs.orgaip.org |

Mechanisms of Structural Transformations

The transformation between different polymorphs of this compound is influenced by factors such as pressure. acs.org Under compression, CsIO₃ undergoes several pressure-induced phase transitions. acs.orgacs.org The initial rhombohedral phase (R3m) transforms into an orthorhombic structure (Pmn2₁) at high pressure. acs.orgacs.org Further increases in pressure are predicted to lead to a tetragonal phase (P4/nmm). acs.org These transformations are driven by a process of pressure-induced polymerization of the IO₃⁻ polyanions. acs.org

Advanced Diffraction Analysis

X-ray diffraction is a primary tool for determining the crystal structure of materials like this compound.

Single Crystal X-ray Diffraction Elucidation

Single crystal X-ray diffraction has been instrumental in characterizing the various polymorphs of this compound. This technique allows for the precise determination of atomic positions within the crystal lattice, leading to the detailed structural information presented in the sections above. For instance, single crystal X-ray diffraction was used to analyze a new iodate, Cs₅Sc₂(IO₃)₉₂, synthesized under mild hydrothermal conditions. mdpi.com Similarly, the structures of the rhombohedral and monoclinic phases of CsIO₃ have been elucidated using this powerful analytical method. researchgate.netfigshare.com

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials like this compound. It provides critical information regarding the phase purity and structural identity of a synthesized sample. The process involves directing a beam of X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

For this compound, PXRD is employed to confirm the successful synthesis of the desired crystalline phase and to ensure the absence of impurities or other crystalline forms. researchgate.netncl.ac.uk The experimental powder diffraction pattern is typically compared with a theoretical pattern simulated from single-crystal X-ray diffraction data. ncl.ac.uk A close match between the experimental and simulated patterns in terms of peak positions and relative intensities indicates a high degree of phase purity. ncl.ac.ukscientistlive.com

Modern diffractometer software can assist in identifying the major phases present in a sample by comparing the experimental pattern to extensive databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). scientistlive.com For instance, in the synthesis of new complex iodates containing cesium, such as Cs₂Ce(IO₃)₆, PXRD analysis is a standard procedure to verify the crystal structure determined from single-crystal XRD. rsc.orgrsc.org

The quality of the PXRD pattern, including peak sharpness and signal-to-noise ratio, can be influenced by factors such as the crystallinity of the sample and the data collection parameters. scientistlive.com In some cases, Rietveld refinement or Le Bail fitting methods can be applied to the powder data to obtain more detailed structural information, such as lattice parameters, and to quantify the amounts of different phases in a mixed-phase sample. ncl.ac.uk

Table 1: Representative Crystallographic Data for a Cesium-Containing Iodate

| Parameter | Value |

|---|---|

| Compound | Cs₂Ce(IO₃)₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.0652(3) |

| b (Å) | 8.1890(2) |

| c (Å) | 17.7211(4) |

| β (°) | 103.601(2) |

| Volume (ų) | 1983.99(8) |

Data sourced from a study on a novel cesium cerium(iv) iodate. rsc.org

Structural Relationships within Complex Iodate Families

This compound is part of a larger family of metal iodates, which exhibit diverse and complex crystal structures. The structural relationships within these families can often be understood by considering how the fundamental building blocks, primarily the [IO₃]⁻ trigonal pyramids and the metal-oxygen polyhedra, are connected. uv.es

Many metal iodates, including those containing cesium, can form complex structures that may incorporate other anions or molecules. For example, compounds like β-Cs₂I₄O₁₁ demonstrate the ability of iodine to exist in different oxidation states or coordination environments within the same structure, leading to the formation of polyiodate anions. acs.org In this specific case, the structure contains I⁵⁺ cations in asymmetric coordination environments due to their stereoactive lone pairs. acs.org

Electronic Structure and Band Theory of Cesium Iodate Materials

First-Principles Computational Approaches for Electronic Properties

Theoretical investigations into the electronic properties of cesium iodate (B108269) polymorphs—specifically the monoclinic (M), rhombohedral (R), and cubic (C) phases—have been conducted using robust computational methods. rgnpublications.comresearchgate.net These studies provide insights that are crucial for designing functional materials. rgnpublications.com

Density Functional Theory (DFT) Frameworks (e.g., GGA, LDA, TB-mBJ potentials)

To explore the structure-property relationships in CsIO₃, researchers have employed Density Functional Theory (DFT). rgnpublications.comresearchgate.net The calculations have utilized several exchange-correlation potentials. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are common frameworks applied for these systems. rgnpublications.comresearchgate.net For more accurate bandgap energy predictions, the Tran and Blaha modified Becke-Johnson potential (TB-mBJ) has also been implemented. rgnpublications.comresearchgate.netresearchgate.net These calculations are often performed using computational packages like WIEN2K and ABINIT, which also allows for the use of the Pseudo-Potential Plane Waves (PP-PW) method. rgnpublications.comresearchgate.net Comparative studies show that structural parameters calculated with the GGA functional are typically in closest agreement with experimental values. rgnpublications.comresearchgate.net

Band Structure Analysis and Features

The analysis of the electronic band structure reveals the nature of the electronic transitions and the magnitude of the bandgap, which are critical determinants of a material's optical and electronic behavior.

Direct and Indirect Band Gaps of Cesium Iodate Polymorphs

Computational studies of this compound's different crystalline forms show significant variations in their electronic band structures. rgnpublications.comresearchgate.net The noncentrosymmetric monoclinic (M) and rhombohedral (R) phases are both characterized by direct band gaps. rgnpublications.comresearchgate.net The calculated band gaps using the TB-mBJ potential are 4.00 eV for the monoclinic polymorph and 5.13 eV for the rhombohedral polymorph. rgnpublications.comresearchgate.net In contrast, the centrosymmetric cubic (C) phase does not exhibit a bandgap and instead displays metallic behavior. rgnpublications.comresearchgate.net

Correlation between Structural Symmetry and Electronic Band Gap

A distinct relationship between the crystal structure symmetry and the electronic bandgap is observed in CsIO₃ polymorphs. rgnpublications.comresearchgate.net The bandgap energy increases with the enhancement of structural symmetry when moving from the monoclinic to the rhombohedral phase. rgnpublications.comresearchgate.net However, the most symmetrical cubic phase, which is centrosymmetric, behaves as a metal, indicating that the absence of a center of inversion in the M and R phases is critical to the formation of a wide bandgap. rgnpublications.comresearchgate.net

Investigation of Electronic Density of States

The electronic density of states (DOS) provides a deeper understanding of the orbital contributions to the valence and conduction bands. For the monoclinic and rhombohedral phases of this compound, analysis of the DOS reveals significant similarities in their electronic characteristics. rgnpublications.comresearchgate.net This similarity is attributed to the pseudo-rhombohedral structure of the monoclinic phase. rgnpublications.comresearchgate.net The states forming the valence band maximum and conduction band minimum are primarily composed of O-2p and I-5p orbitals, with the Cs atoms having a lesser contribution to the states near the Fermi level.

Theoretical Elucidation of Structure-Electronic Property Relationships

Theoretical models effectively connect the atomic arrangement of this compound to its observed electronic properties. The noncentrosymmetric nature of the monoclinic and rhombohedral polymorphs is directly responsible for their notable piezoelectric and nonlinear optical properties. rgnpublications.comresearchgate.net The wide, direct bandgaps in these phases make them transparent over a considerable range of the electromagnetic spectrum, a prerequisite for optical applications. researchgate.net The metallic nature of the centrosymmetric cubic phase underscores the critical role of structural asymmetry in defining the functional electronic and optical characteristics of this compound materials. rgnpublications.comresearchgate.net

Optical Properties and Applications in Nonlinear Optics

Second-Harmonic Generation (SHG) Response Characteristics

Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the crystal structure of the material.

Quantitative Assessment of SHG Effects

The SHG efficiency of cesium iodate (B108269) has been quantitatively measured and compared to standard NLO materials like potassium dihydrogen phosphate (B84403) (KDP). Studies have shown that noncentrosymmetric CsIO₃ exhibits a large SHG effect, reported to be approximately 15 times that of KDP. acs.orgresearchgate.netlookchem.com This significantly higher SHG response positions cesium iodate as a highly promising material for frequency doubling applications.

Table 1: Comparative SHG Response of CsIO₃

| Compound | SHG Response Relative to KDP (KH₂PO₄) |

|---|---|

| This compound (CsIO₃) | ~15x |

| Potassium Dihydrogen Phosphate (KDP) | 1x |

This table presents the second-harmonic generation (SHG) response of this compound in comparison to the standard nonlinear optical material, Potassium Dihydrogen Phosphate (KDP).

Birefringence Studies and Phase-Matching Considerations

Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. This property is critical for achieving phase-matching in SHG and other frequency conversion processes. mdpi.comdiva-portal.org Phase-matching ensures that the fundamental and the generated second-harmonic waves remain in phase as they propagate through the crystal, leading to efficient energy transfer. szlaser.com

First-Principles Investigations of Birefringence Origins

First-principles calculations, based on density functional theory (DFT), have been employed to understand the origin of birefringence in this compound. acs.orgacs.orgresearchgate.net These theoretical studies reveal that the birefringence in CsIO₃ primarily originates from the anisotropic arrangement of the umbrella-like [IO₃] groups. acs.org The lone-pair electrons of the iodine atoms in these groups are thought to play a significant role in the electronic and optical properties of the material. tku.edu.tw The calculations help in predicting the phase-matching capabilities of the crystal. acs.org

Optical Transmittance Range and Transparency Windows

The optical transmittance range defines the spectral window where a material is transparent and can be effectively used for optical applications. This compound exhibits a wide transmittance range, which is a crucial characteristic for NLO materials. acs.orgresearchgate.net

Research indicates that noncentrosymmetric CsIO₃ has a wide transmittance range extending from approximately 0.27 to 5.5 micrometers. acs.orgresearchgate.net This broad transparency window makes it suitable for applications in the near-ultraviolet to the mid-infrared regions. acs.orgresearchgate.net

High Laser Damage Threshold Capabilities

The laser damage threshold (LDT) is a critical parameter for NLO crystals, as it determines the maximum laser intensity the material can withstand without being damaged. acs.orgresearchgate.net A high LDT is essential for applications involving high-power lasers.

This compound has been shown to possess a high laser damage threshold. acs.orgresearchgate.net Reports indicate its LDT is 15 times that of silver gallium sulfide (B99878) (AgGaS₂), a common mid-infrared NLO material. acs.orgresearchgate.net This high resistance to laser damage, combined with its strong SHG response, makes this compound a robust candidate for demanding NLO applications.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24933 |

| Potassium dihydrogen phosphate | 24458 |

Structure-Property Relationships in Nonlinear Optical Performance

The efficacy of this compound (CsIO₃) as a nonlinear optical (NLO) material is fundamentally rooted in its specific crystal structure. The relationship between its atomic arrangement and its optical performance, particularly its ability to generate a second-harmonic generation (SHG) signal, is a direct consequence of its structural characteristics at the molecular level. For a material to exhibit second-order NLO properties, a non-centrosymmetric (NCS) crystal structure is a mandatory prerequisite. mdpi.comresearchgate.net

This compound can exist in several crystalline forms, or polymorphs, with the monoclinic and rhombohedral phases being non-centrosymmetric, while the cubic phase is centrosymmetric. rgnpublications.com This structural variance is critical, as only the acentric monoclinic and rhombohedral polymorphs demonstrate valuable NLO properties. rgnpublications.com The centrosymmetric cubic polymorph, by virtue of its symmetry, does not exhibit an SHG response. rgnpublications.com

The primary origin of the strong NLO response in this compound is the [IO₃]⁻ anionic group. acs.org The pyramidal iodate group possesses a stereochemically active lone pair of electrons on the iodine atom, which contributes significantly to a high degree of polarizability and electronic asymmetry. researchgate.net In the non-centrosymmetric crystal structures of CsIO₃, these iodate groups are arranged in an ordered, non-parallel alignment. This specific arrangement creates a net dipole moment within the crystal lattice, leading to a strong macroscopic second-order nonlinear susceptibility.

First-principles calculations have been employed to analyze this structure-property relationship, confirming that the SHG response is predominantly derived from the [IO₃]⁻ groups. acs.org These theoretical studies explore the origins of optical properties like birefringence and SHG responses, reinforcing the understanding of how the microscopic arrangement influences the macroscopic NLO effects. acs.org

Detailed research findings have quantified the impressive NLO performance of non-centrosymmetric this compound, highlighting its potential as a functional material for applications from the near-ultraviolet to the mid-infrared spectrum. acs.org The material exhibits a strong SHG effect that is approximately 15 times greater than that of potassium dihydrogen phosphate (KDP), a widely used benchmark NLO crystal. researchgate.netacs.org Furthermore, CsIO₃ combines this strong response with a high laser damage threshold (LDT), measured to be 15 times that of silver gallium sulfide (AgGaS₂), and a wide transparency window. researchgate.netacs.org

Table 1: Nonlinear Optical Properties of Non-centrosymmetric this compound (CsIO₃)

| Property | Value | Reference Material | Citation |

|---|---|---|---|

| Second-Harmonic Generation (SHG) | ~15 x KDP | KH₂PO₄ | researchgate.netacs.org |

| Band Gap | 4.2 eV | - | researchgate.netacs.org |

| Transmittance Range | ~0.27–5.5 µm | - | researchgate.netacs.org |

The comparison between this compound's different structural forms underscores the critical nature of symmetry in determining NLO activity.

Table 2: Properties of this compound (CsIO₃) Polymorphs

| Property | Monoclinic Phase | Rhombohedral Phase | Cubic Phase | Citation |

|---|---|---|---|---|

| Symmetry | Non-centrosymmetric | Non-centrosymmetric | Centrosymmetric | rgnpublications.com |

| NLO Activity (SHG) | Yes | Yes | No | rgnpublications.com |

| Band Gap Type | Direct | Direct | Metallic Behavior | rgnpublications.com |

| Band Gap Value | 4.00 eV | 5.13 eV | N/A | rgnpublications.com |

Advanced Spectroscopic Characterization of Cesium Iodate

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules. For cesium iodate (B108269) (CsIO₃), the IR spectrum is primarily characterized by the vibrations of the iodate ion (IO₃⁻), which has a trigonal pyramidal geometry (C₃ᵥ symmetry). The fundamental vibrational modes for the iodate ion include symmetric and asymmetric stretching and bending vibrations.

The molecular species CsIO₃ has been identified using infrared spectroscopy in low-temperature matrices, which helps in isolating and studying individual molecular vibrations. researchgate.net The primary vibrational modes observed are related to the I-O bonds of the iodate group. By analogy with other iodate compounds, the absorption peaks can be assigned to specific I-O stretching and O-I-O bending vibrations. researchgate.net

Theoretical studies, such as those employing density functional theory (DFT), have been used to calculate the vibrational frequencies for different crystalline forms (polymorphs) of cesium iodate, providing a framework for assigning experimentally observed IR bands. unt.edu These calculations help in understanding how the crystal structure influences the vibrational spectrum.

The main vibrational modes for the iodate ion in this compound are summarized in the table below.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν₁ (A₁) | Symmetric I-O stretch | 750 - 850 |

| ν₃ (E) | Asymmetric I-O stretch | 700 - 800 |

| ν₂ (A₁) | Symmetric O-I-O bend | 350 - 450 |

| ν₄ (E) | Asymmetric O-I-O bend | 300 - 400 |

This table presents typical ranges for iodate compounds. Specific values for CsIO₃ may vary based on its crystalline phase and experimental conditions.

Spectroscopic Signatures of Phase Purity and Structural Integrity

Spectroscopic methods are essential for verifying the phase purity and structural integrity of this compound. Both IR and Raman spectroscopy can detect impurities and confirm the correct crystalline phase.

Phase Purity: Fourier Transform Infrared (FTIR) spectroscopy is highly effective for identifying unwanted anionic impurities. For instance, studies on similar cesium halides have shown that IR spectroscopy can detect the presence of impurities such as nitrates (NO₃⁻) and hydroxides (OH⁻). nih.gov The absence of absorption bands characteristic of these impurities in the IR spectrum is a strong indicator of the high purity of the this compound sample.

Structural Integrity: Raman spectroscopy is a complementary technique that is particularly sensitive to the crystalline structure and symmetry of a material. It can be used to distinguish between different polymorphs of a compound, as each phase will have a unique set of Raman-active vibrational modes. sciopen.comresearchgate.net For complex materials containing cesium, Raman spectroscopy has been successfully used to confirm structural transformations and analyze lattice dynamics. mdpi.comescholarship.orgresearchgate.net Any deviation from the expected Raman spectrum, such as peak shifts, broadening, or the appearance of new peaks, can indicate structural disorder, the presence of secondary phases, or degradation of the crystal lattice. sciopen.comresearchgate.net In-situ Raman measurements can also provide insights into the mechanisms of phase degradation under external stimuli like laser irradiation. sciopen.comresearchgate.net

Together, IR and Raman spectroscopy offer a comprehensive characterization of this compound, ensuring that the material meets the required standards of purity and structural perfection for its intended applications.

Other Functional Properties of Cesium Iodate Systems

Piezoelectric Properties

The piezoelectric effect, the generation of an electric charge in response to applied mechanical stress, is a key property of materials with non-centrosymmetric crystal structures. Theoretical studies have been instrumental in predicting and understanding the piezoelectric potential of cesium iodate's different crystalline forms.

First-principles calculations, particularly those employing Density Functional Theory (DFT), have been used to predict the piezoelectric properties of cesium iodate (B108269) polymorphs. rgnpublications.comresearchgate.net These computational studies explore the relationship between the material's structure and its potential piezoelectric response. For the non-centrosymmetric monoclinic (M) and rhombohedral (R) phases of CsIO3, these calculations have indicated the presence of notable piezoelectric properties. rgnpublications.comresearchgate.net The theoretical approach allows for the computation of the piezoelectric tensor, which quantifies the material's response to mechanical stress.

Table 1: Theoretically Predicted Piezoelectric Properties of CsIO₃ Polymorphs

This table is based on data from theoretical studies and represents predicted values.

| Polymorph | Crystal System | Symmetry | Piezoelectric Potential |

|---|---|---|---|

| M-CsIO₃ | Monoclinic | Non-centrosymmetric | Predicted to be piezoelectric rgnpublications.comresearchgate.net |

| R-CsIO₃ | Rhombohedral | Non-centrosymmetric | Predicted to be piezoelectric rgnpublications.comresearchgate.net |

| C-CsIO₃ | Cubic | Centrosymmetric | Not piezoelectric; exhibits metallic behavior rgnpublications.comresearchgate.net |

Polymorphism, the ability of a solid material to exist in more than one crystal structure, plays a critical role in the functional properties of this compound. rgnpublications.comresearchgate.net The piezoelectric response of CsIO3 is entirely dependent on its crystalline phase.

Non-centrosymmetric Phases (Monoclinic and Rhombohedral): The monoclinic and rhombohedral polymorphs of CsIO3 lack a center of symmetry. rgnpublications.comresearchgate.net This structural characteristic is a prerequisite for piezoelectricity. Theoretical studies confirm that these phases should exhibit a piezoelectric effect. rgnpublications.comresearchgate.net The pseudo-rhombohedral structure of the monoclinic phase results in similarities in the electronic and optical characteristics between the two non-centrosymmetric forms. rgnpublications.comresearchgate.net

Centrosymmetric Phase (Cubic): In contrast, the cubic polymorph of CsIO3 is centrosymmetric. rgnpublications.comresearchgate.net This symmetry forbids the existence of a piezoelectric effect. Computational analyses suggest that this cubic phase behaves like a metal and thus does not have a band gap. rgnpublications.comresearchgate.net

Theoretical Prediction of Piezoelectric Coefficients

Electrical Conductivity Investigations

The electrical properties of this compound systems, particularly the factors influencing conductivity, have been a focus of research. The introduction of specific ions into the crystal lattice can significantly alter these properties.

Research into derivatives of this compound has shown that the incorporation of protonated cations can lead to enhanced electrical conductivity. researchgate.netacs.org Specifically, in the compound Cs(IO2F2)2·H5O2, which is derived from a CsIO3 maternal structure, the presence of the protonated diaqua hydrogen cation, (H5O2)+, is believed to facilitate charge transport. researchgate.netacs.org This suggests that targeted structural modification through the introduction of proton-bearing species could be a viable strategy for designing new functional materials with improved conductivity based on the this compound framework. researchgate.netacs.org

To experimentally verify the enhanced conductivity in this compound derivatives, researchers employ precise measurement techniques. The direct current (dc) four-probe method is a conventional and reliable technique used for this purpose. researchgate.netacs.orglookchem.com

This methodology involves placing four equally spaced probes on the surface of the material sample. inflibnet.ac.in A constant current is passed through the two outer probes, while the voltage potential is measured across the two inner probes. inflibnet.ac.inamrita.edu A key advantage of the four-probe method is that it effectively eliminates the influence of contact resistance between the probes and the sample, which can be a significant source of error in two-probe measurements. inflibnet.ac.in This allows for a more accurate determination of the material's intrinsic resistivity. inflibnet.ac.inindosaw.com

Role of Protonated Cations on Enhanced Conductivity

Thermal Stability and Decomposition Analysis

Understanding the thermal behavior of this compound and its derivatives is crucial for assessing their viability in applications that may involve elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study the thermal stability and decomposition pathways of these materials. researchgate.net

Studies on novel this compound derivatives have included thermal analysis to determine their stability limits, with some tests conducted at temperatures up to 1000 °C. researchgate.net The decomposition of anhydrous metal iodates upon heating is a known phenomenon, and the specific products and decomposition temperatures are characteristic of the compound. researchgate.net For instance, the thermal decomposition of related compounds like cesium superoxide (B77818) (CsO2) has been shown to proceed through a direct pathway to cesium peroxide (Cs2O2) before forming cesium oxide (Cs2O), a process studied by measuring the dissociation pressure at various temperatures. uri.edu Analysis of cesium-containing compounds in general indicates that factors like temperature and the presence of oxidants can influence the volatilization and reaction of iodine species. researchgate.net

Theoretical Modeling and Simulation Methodologies

Computational modeling has become an indispensable tool for investigating the fundamental properties of materials at the atomic level. For cesium iodate (B108269) (CsIO₃), theoretical and simulation methodologies, particularly those rooted in quantum mechanics, provide deep insights into its electronic structure, and optical and mechanical properties. These computational approaches allow for the prediction of material characteristics and the elucidation of structure-property relationships that are often challenging to explore experimentally.

Future Research Directions and Emerging Applications

Exploration of Novel Cesium Iodate (B108269) Compounds with Tunable Properties

A significant avenue of future research lies in the synthesis and characterization of new, complex cesium iodate-based materials. The ability to tailor the structural and, consequently, the functional properties of these materials is a key driver of this exploration.

Researchers are employing methods like hydrothermal synthesis to create novel this compound compounds. For instance, the successful preparation of cesium cerium(IV) iodate, Cs2Ce(IO3)6, demonstrates the potential to incorporate other elements into the this compound crystal lattice to modify its properties. rsc.org This compound was synthesized from starting reagents CsF, CeO2, H5IO6, and HIO3 at 230 °C. rsc.org

Another promising strategy is the introduction of different ions or functional units to regulate the structure and properties of this compound. A study demonstrated that by introducing units such as F⁻, H₂O, H₅O₂⁺, and IO₂F₂⁻ into the CsIO₃ maternal structure under hydrothermal conditions, new derivatives like CsIO₂F₂, Cs₃(IO₂F₂)₃·H₂O, and Cs(IO₂F₂)₂·H₅O₂ could be created. acs.org This approach of "structural regulation" through ion introduction offers a feasible pathway for designing functional materials with specific, tailored properties. acs.org

Future work is also expected to focus on creating lead-free perovskite materials, with cesium-containing compositions being a key area of investigation. unlv.edu The development of novel synthesis techniques, such as the use of antisolvent infiltration at room temperature for cesium copper iodide perovskites, opens up possibilities for creating a wider range of cesium-based compounds with tunable luminescent properties. optica.org The exploration of different crystalline phases of cesium tin iodide thin films, for example, has shown the potential to tune thermoelectric properties. nanoge.org

Optimization of Functional Characteristics for Specific Technological Demands

Beyond the synthesis of new compounds, a critical area of future research is the optimization of the functional characteristics of cesium iodates for specific technological applications. This includes enhancing their nonlinear optical (NLO), ferroelectric, and thermoelectric properties.

Nonlinear Optical (NLO) Properties: this compound and its derivatives have shown significant potential as NLO materials. Future research will focus on enhancing their second-harmonic generation (SHG) effect, widening their band gaps, and increasing their laser damage thresholds (LDT). For example, the noncentrosymmetric CsIO₃ and its derivative CsIO₂F₂ exhibit strong SHG effects (15 and 3 times that of KH₂PO₄, respectively), wide band gaps (4.2 and 4.5 eV), and high LDTs. acs.orgresearchgate.net Further research into partially replacing oxygen with fluorine in similar iodate compounds, such as in RbIO₂F₂, has been shown to improve the LDT, a strategy that could be applied to cesium iodates. acs.org Theoretical studies using density functional theory (DFT) will continue to be instrumental in understanding the structure-property relationships and guiding the design of new NLO materials with optimized performance. rgnpublications.comresearchgate.net

Ferroelectric and Piezoelectric Properties: The noncentrosymmetric polymorphs of CsIO₃ exhibit interesting piezoelectric properties. rgnpublications.comresearchgate.net Future research is expected to explore methods to enhance the ferroelectric properties of cesium-based materials. While much of the current research focuses on related perovskite compounds, the strategies employed, such as ion doping to stabilize the ferroelectric phase and improve remanent polarization, could be adapted for cesium iodates. mdpi.com The goal is to achieve materials with stable and enhanced ferroelectric and piezoelectric responses for applications in sensors, actuators, and memory devices.

Thermoelectric Properties: Research into cesium tin iodide thin films has demonstrated the possibility of tuning thermoelectric properties by controlling the crystalline phase. nanoge.orgacs.org The black β phase of CsSnI₃ (B-β CsSnI₃) has shown promise as a p-type semiconductor for low-temperature thermoelectric generators. nanoge.orgacs.org Future work will likely focus on improving the electrical conductivity and thermoelectric figure of merit (ZT) of this compound-based materials to make them viable for waste heat recovery and solid-state cooling applications.

Integration of Cesium Iodates in Next-Generation Materials Systems

The integration of cesium iodates into more complex material systems, such as heterostructures and composites, represents a significant frontier for future research. This approach aims to combine the unique properties of cesium iodates with those of other materials to create multifunctional systems with enhanced performance and novel capabilities.

Heterostructures: The development of heterostructures, where thin films of different materials are layered together, is a key strategy for creating advanced electronic and optoelectronic devices. Research on related cesium lead iodide (CsPbI₃) has shown the potential of creating heterostructures, for example with zinc oxide (ZnO), for applications in photocatalysis. nih.govresearchgate.net Similarly, CsCu₂I₃/GaN heterojunctions have been investigated for UV photodetectors. acs.org Future research could explore the fabrication of this compound-based heterostructures for applications in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. jim.org.cn The epitaxial growth of cesium tin iodide on single-crystal substrates has been shown to stabilize new crystalline phases, expanding the possibilities for controlling electronic properties in thin-film devices. acs.org

Composites: Incorporating this compound nanocrystals into polymer matrices or other host materials is another promising research direction. For instance, CsPbI₃ has been incorporated into a methyl methacrylate (B99206) (MMA) matrix to form organic glasses with interesting NLO properties. rsc.org This approach could be used to create flexible and processable this compound-based materials for applications in wearable electronics and flexible displays. Furthermore, the development of composites with materials like graphene oxide or other nanomaterials could lead to enhanced catalytic and antibacterial properties. rsc.org

Q & A

Q. What are the established methods for synthesizing cesium iodate polymorphs, and how do reaction conditions influence crystal structure?

this compound (CsIO₃) exhibits multiple polymorphs, including cubic, monoclinic, and rhombohedral structures. The cubic form was initially synthesized via aqueous reactions, while hydrothermal methods at 200°C enabled the discovery of the rhombohedral polymorph . For example, Zhang et al. (2018) prepared single crystals of the rhombohedral phase using hydrothermal techniques with controlled temperature and pressure . Reaction conditions such as pH, temperature, and precursor ratios (e.g., Cs₂CO₃ and iodine sources) critically influence the final structure. Evidence from the I₂-Cs₂CO₃ reaction shows that stoichiometric adjustments can yield CsIO₃ alongside CsI, emphasizing the need for precise reactant ratios .

Q. How can researchers determine the structural characteristics of this compound polymorphs experimentally?

X-ray diffraction (XRD) is the primary method for identifying crystal structures. For instance, the monoclinic polymorph (space group P2₁) was confirmed via single-crystal XRD, revealing lattice parameters (a = 6.9383 Å, b = 14.0279 Å, c = 7.0397 Å) . Vibrational spectroscopy (Raman/IR) complements XRD by probing bonding environments, such as the asymmetric stretching modes of IO₃⁻ groups . Additionally, X-ray absorption fine structure (XAFS) spectroscopy can elucidate solvation behavior and local ion coordination in aqueous systems .

Q. What are the primary considerations for assessing this compound toxicity in laboratory settings?

While CsIO₃ is used in low doses for iodine fortification, high doses (>10 mg/kg IV in rats) cause retinal toxicity and gastrointestinal corrosion . Researchers must account for its reduction to iodide in vivo, which minimizes tissue exposure but complicates toxicity attribution. Key considerations include:

- Dose thresholds : Oral bioavailability studies in rats show equivalence between iodide and iodate, but corrosive effects dominate at high concentrations .

- Analytical methods : Use ion chromatography with postcolumn UV detection to quantify iodate and iodide speciation in biological samples, ensuring detection limits of 0.1 µg/L .

Advanced Research Questions

Q. How do the nonlinear optical (NLO) properties of this compound compare across different crystal structures?

The monoclinic CsIO₃ polymorph exhibits a second-harmonic generation (SHG) response 350× stronger than α-quartz due to aligned IO₃⁻ groups along the polar b-axis . Computational studies using density functional theory (DFT) reveal that the rhombohedral phase has a higher bandgap (4.1 eV) than the cubic phase (3.7 eV), correlating with enhanced NLO efficiency . Researchers should prioritize crystal orientation and symmetry analysis (e.g., via XRD and SHG microscopy) to optimize NLO performance.

Q. What computational methods are effective in predicting the electronic and mechanical properties of this compound?

DFT simulations predict elastic constants (e.g., C₁₁ = 45 GPa for the cubic phase) and piezoelectric coefficients (d₁₅ = 12.3 pC/N) by modeling IO₃⁻ distortion under mechanical stress . Band structure calculations (Figure 1-3 in ) show that the cubic phase has isotropic electronic properties, while the monoclinic phase exhibits anisotropic charge transport. Researchers should validate computational results with experimental data from nanoindentation and piezoresponse force microscopy.

Q. How can contradictory findings in this compound’s bioavailability and toxicity be resolved?

Discrepancies arise from differing reduction kinetics of iodate to iodide in vitro versus in vivo. For example, iodate is rapidly reduced in blood homogenates but may persist in the gastrointestinal mucosa . To resolve contradictions:

- Conduct toxicokinetic studies tracking iodate/iodide speciation using isotope dilution mass spectrometry.

- Compare in vitro cytotoxicity assays (e.g., hemolysis tests) with in vivo models, adjusting for mucosal reduction pathways.

- Address genotoxicity gaps: While bromate is carcinogenic, iodate’s lower oxidative potential suggests reduced risk, but direct assays (e.g., Ames test) are needed .

Methodological Guidance

- Synthesis Optimization : Use hydrothermal reactors for polymorph control, monitoring pH and temperature in real-time .

- Toxicity Testing : Combine ion chromatography with histopathological analysis to differentiate iodate-specific effects from iodine overload.

- Computational Validation : Cross-reference DFT elastic tensors with experimental nanoindentation data to ensure model accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.